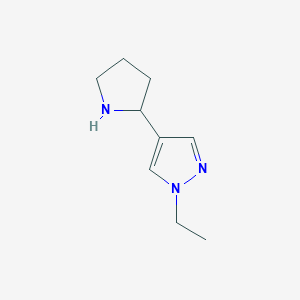

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

説明

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

特性

IUPAC Name |

1-ethyl-4-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQXOPQZPHQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the reaction of ethylhydrazine with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反応の分析

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles, including 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study reported that certain pyrazole derivatives demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib and diclofenac, suggesting potential as therapeutic agents for inflammatory diseases .

2. Cancer Therapeutics

Recent developments have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has been studied for its ability to activate the p53 pathway, which is often dysregulated in cancer cells. In particular, spirooxindole-pyrazole hybrids have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance its anticancer activity . For example, specific derivatives exhibited IC values in the low micromolar range against A2780 and HepG2 cell lines, demonstrating promising efficacy .

3. JNK Inhibition

The compound's structural features make it suitable for developing inhibitors targeting c-Jun N-terminal kinase (JNK), which plays a role in various cellular processes including apoptosis and inflammation. Certain aminopyrazole-based compounds derived from similar scaffolds have shown high selectivity and potency against JNK isoforms, suggesting that this compound could be explored further for this application .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives including this compound assessed their anti-inflammatory effects using both in vitro and in vivo models. The results indicated significant inhibition of COX enzymes with some derivatives showing enhanced activity compared to traditional NSAIDs .

Case Study 2: Cancer Cell Line Testing

In another investigation, spirooxindole-pyrazole hybrids were tested against multiple cancer cell lines. The study revealed that specific modifications to the pyrazole structure led to improved cytotoxicity and selectivity towards tumor cells expressing wild-type p53 . This highlights the potential for further development of these compounds as targeted cancer therapies.

作用機序

The mechanism of action of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

類似化合物との比較

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a similar structure but with the pyrrolidine ring attached at a different position on the pyrazole ring.

1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

1-ethyl-4-(pyrrolidin-3-yl)-1H-pyrazole: This compound has the pyrrolidine ring attached at a different position, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.

生物活性

1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with ethyl and pyrrolidine groups. This unique structure suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's synthesis typically involves reactions between ethylhydrazine and 2-pyrrolidinone, often facilitated by bases like sodium hydride or potassium carbonate.

Pharmacological Properties

Research indicates that This compound exhibits several promising pharmacological properties, including:

- Anti-inflammatory Activity : Compounds containing pyrazole scaffolds have shown potential in modulating inflammatory responses, making them candidates for treating inflammatory diseases .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics .

- Anticancer Potential : The compound has been investigated for its anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines .

The biological activity of This compound is believed to be mediated through its interaction with specific enzymes and receptors. The binding affinity to these targets can modulate various signaling pathways, which is crucial for its therapeutic effects. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects .

Synthesis and Evaluation

The synthesis of This compound has been explored through multiple synthetic routes. Its derivatives have been evaluated for biological activities using various in vitro assays. For example:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory | 0.067 |

| 3-Amino derivative | Antimicrobial | 0.044 |

| Methyl-substituted variant | Anticancer | 0.013 |

These findings highlight the significant activity of certain derivatives, suggesting that modifications to the core structure can enhance bioactivity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Anti-inflammatory Study : A study evaluated the effect of a pyrazole derivative on cytokine production in human cells, demonstrating significant inhibition of IL-17 and TNFα with IC50 values ranging from 0.1 to 1 µM .

- Anticancer Activity : In vitro tests using A549 lung adenocarcinoma cells revealed that specific derivatives reduced cell viability significantly compared to control compounds, indicating potential as anticancer agents .

- Antimicrobial Testing : Compounds derived from pyrazoles were screened against various bacterial strains, showing promising results against resistant strains at concentrations as low as 40 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or multi-component one-pot syntheses. For example, arylcarbohydrazides and cyclohexyl isocyanide react under neutral conditions to form functionalized 1H-pyrazole derivatives. Key steps include cyclization using phosphoryl oxychloride (POCl₃) at 120°C and purification via column chromatography . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >70%, as side reactions like dimerization may occur in polar aprotic solvents .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Bond lengths (e.g., C=O at 1.28 Å) and dihedral angles between pyrazole and pyrrolidine rings (43–47°) are compared to DFT-optimized geometries. Spectroscopic methods include:

- ¹H/¹³C NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH₃) and pyrrolidine protons (δ 2.8–3.1 ppm).

- IR : Absence of NH stretches (confirming N-alkylation) and presence of C=N (~1600 cm⁻¹) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

- Methodological Answer : Prioritize antimicrobial activity assays (MIC against Gram+/Gram– bacteria, fungal strains) due to pyrazole derivatives' known bioactivity. Use broth microdilution (CLSI guidelines) and cytotoxicity testing (MTT assay on mammalian cell lines). For example, related pyrazoles exhibit MIC values of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. How can computational methods resolve tautomeric ambiguities in this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates tautomer stability. Compare Gibbs free energy (ΔG) of keto vs. enol forms. Experimental validation via SC-XRD (bond lengths) and UV-Vis (λmax shifts in polar solvents) confirms the dominant tautomer. For instance, keto forms dominate in crystals due to intramolecular H-bonding (N–H···O, ~2.1 Å) .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

- Methodological Answer : Steric and electronic directing groups are critical. For C-5 substitution, use bulky electrophiles (e.g., tert-butyl isocyanide) to favor less hindered positions. Computational modeling (MEP surfaces) predicts reactive sites. For example, electron-deficient aryl groups at C-4 enhance C-5 electrophilic substitution .

Q. How should researchers address contradictory bioactivity data across structurally similar pyrazoles?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies with analogs varying in substituents (e.g., ethyl vs. methyl, halogenation). Use multivariate regression to correlate logP, H-bond donors, and IC₅₀. For instance, fluorination at C-3 increases antimicrobial potency by 3-fold but raises cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。